H-Tyr-gly-gly-phe-leu-arg-arg-OH
CAS No.:
Cat. No.: VC16525994
Molecular Formula: C40H61N13O9
Molecular Weight: 868.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C40H61N13O9 |
---|---|
Molecular Weight | 868.0 g/mol |
IUPAC Name | 2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C40H61N13O9/c1-23(2)18-30(36(59)51-28(10-6-16-46-39(42)43)35(58)52-29(38(61)62)11-7-17-47-40(44)45)53-37(60)31(20-24-8-4-3-5-9-24)50-33(56)22-48-32(55)21-49-34(57)27(41)19-25-12-14-26(54)15-13-25/h3-5,8-9,12-15,23,27-31,54H,6-7,10-11,16-22,41H2,1-2H3,(H,48,55)(H,49,57)(H,50,56)(H,51,59)(H,52,58)(H,53,60)(H,61,62)(H4,42,43,46)(H4,44,45,47) |
Standard InChI Key | DIXKOJUSHXZXKB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Chemical Identity and Structural Characteristics
Primary Structure and Nomenclature
H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-OH is a linear heptapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg. It is classified under the dynorphin family of opioid peptides, which are endogenous ligands for opioid receptors . The peptide’s CAS registry number is 77101-32-7, and it is alternatively referred to as dynorphin A(1–7), Leu-enkephalin-Arg-Arg, or YGGFLRR .
Molecular Properties
The peptide’s molecular weight (867.99 g/mol) and formula () reflect its composition of seven amino acids, including aromatic (tyrosine, phenylalanine) and basic (arginine) residues . The presence of two consecutive arginine residues at positions 6 and 7 contributes to its strong cationic character under physiological conditions, influencing receptor binding and enzymatic stability .
Structural Analysis
Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) studies reveal that dynorphin A(1–7) adopts a disordered conformation in aqueous solutions but may form amphiphilic secondary structures (e.g., beta-strands) at membrane interfaces . This structural plasticity enables interactions with lipid bilayers and opioid receptors, facilitating its biological activity .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key steps include:
-
Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal amino acid (arginine).
-
Sequential Coupling: Amino acids are added iteratively using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).
-
Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes side-chain protecting groups and releases the peptide from the resin.
Purification and Quality Control
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >95% purity . Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) confirms the molecular weight, while amino acid analysis validates sequence integrity .
Mechanism of Action and Receptor Interactions
Kappa-Opioid Receptor (KOR) Selectivity
Dynorphin A(1–7) binds preferentially to KOR, with nanomolar affinity (), and exhibits minimal interaction with mu-opioid (MOR) or delta-opioid (DOR) receptors . This selectivity arises from electrostatic interactions between its arginine residues and acidic residues in the KOR binding pocket .
Intracellular Signaling Pathways
KOR activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates voltage-gated calcium channels to suppress neurotransmitter release . These effects underlie its roles in analgesia, dysphoria, and stress-induced behaviors .
Biotransformation and Metabolic Pathways
Enzymatic Cleavage
In vivo studies in rat striatum demonstrate that dynorphin A(1–7) is generated via cleavage of dynorphin A(1–17) at the Arg-Ile bond by prolyl endopeptidase . Further degradation occurs through aminopeptidases and carboxypeptidases, yielding smaller fragments (e.g., Tyr-Gly-Gly-Phe-Leu) .
Post-Translational Modifications
MALDI-MS analyses reveal novel modifications on dynorphin fragments, including a +172 Da adduct on tryptophan (Trp) in longer C-terminal fragments and +42 Da or +113 Da groups on N-terminal residues . While their functional implications remain unclear, these modifications may regulate peptide stability or receptor affinity .
Recent Advances and Future Directions
Synthetic Analogues
Peptide models substituting residues 7–15 with lysine/valine sequences retain KOR selectivity, enabling structure-activity relationship (SAR) studies .
Mass Spectrometry Innovations
MALDI-MS coupled with microdialysis permits real-time tracking of dynorphin metabolism in vivo, offering insights into peptide dynamics in disease states .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume